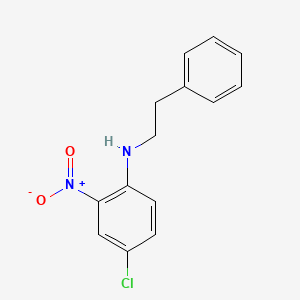

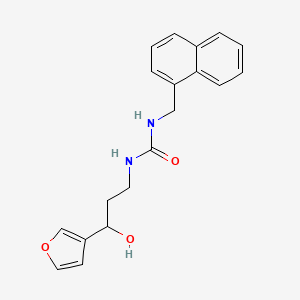

(4-Chloro-2-nitrophenyl)(2-phenylethyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds typically involves the addition of amines to nitroalkenes, followed by reduction and further functionalization steps. For instance, the addition of benzylamine to 4-chloro-β-nitrostyrene has been reported, leading to the successful obtention of substituted c-phenylpiperazines, which are analogs of interest (Mouhtaram et al., 1993). Another relevant approach involves base-induced transformations of chloro-nitrophenyl thiadiazole in the presence of secondary amines, forming various heterocyclic compounds through ring-opening and intramolecular cyclization (Androsov, 2008).

Molecular Structure Analysis

The crystal structure of related nitro-amine compounds reveals interactions such as intramolecular hydrogen bonds and π-π interactions, which are critical for understanding the molecular geometry and stability of such compounds. For example, the structure of a monoazo dye showed significant hydrogen bonding and π-π interactions, indicating a potential similarity in the structural behavior of (4-Chloro-2-nitrophenyl)(2-phenylethyl)amine (Yang et al., 2007).

Chemical Reactions and Properties

Compounds with nitro and amine functionalities typically undergo various chemical reactions, including reductions, nucleophilic substitutions, and cyclizations. These reactions are influenced by the presence of nitro groups and their interaction with amines, leading to diverse synthetic pathways and products with unique properties. For example, reactions involving nitrophenyl thionocarbonates with alicyclic amines demonstrated the role of substituents and the electrophilic center on reactivity and mechanisms, which could be relevant for understanding the behavior of (4-Chloro-2-nitrophenyl)(2-phenylethyl)amine (Castro et al., 2001).

Wissenschaftliche Forschungsanwendungen

Synthesis of Dialkylindolium-2-thiolates

4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole transforms into thioketene intermediates which react with secondary amines to form dialkylthioacetamides. Intramolecular cyclization of these thioamides leads to nonaromatic 1,1-dialkylindolium-2-thiolates, demonstrating the compound's potential in forming complex heterocyclic structures (Androsov, 2008).

N-(2-phenylethyl)nitroaniline Derivatives

Studies on derivatives like 2,4-dinitro-N-(2-phenylethyl)aniline have revealed their structural conformations and potential as precursors for nitric oxide release agents, highlighting their significance in synthesizing compounds with potential therapeutic uses (Wade et al., 2013).

Prototropic Tautomerism and Photochromism

N-(4-X-phenyl)-2-aminotropones and their clathrate crystals with deoxycholic acid have been investigated for their prototropic phenomena and photochromic behavior. This indicates the compound's relevance in material science, particularly in developing materials that respond to light (Ito et al., 2011).

Reactions with Alicyclic Amines

O-aryl S-aryl dithiocarbonates reactions with secondary alicyclic amines have been kinetically studied, providing insights into the compound's behavior in various organic reactions and its potential applications in synthesizing more complex molecules (Castro et al., 2011).

Catalytic Applications

Graphene-based catalysts have been used in the reduction of nitro compounds to amines, indicating the potential of (4-Chloro-2-nitrophenyl)(2-phenylethyl)amine in catalysis and environmental remediation applications (Nasrollahzadeh et al., 2020).

Safety And Hazards

The safety and hazards associated with “(4-Chloro-2-nitrophenyl)(2-phenylethyl)amine” are not detailed in the sources retrieved. However, it’s important to handle all chemical compounds with care and appropriate safety measures.

Zukünftige Richtungen

The future directions for research on “(4-Chloro-2-nitrophenyl)(2-phenylethyl)amine” are not specified in the sources retrieved. However, 2-phenethylamines have been the subject of extensive research in medicinal chemistry, with a focus on their potential therapeutic applications6.

Please note that this information is based on the available sources and there may be additional information not covered in this analysis. Always consult with a qualified professional or trusted source when dealing with chemicals.

Eigenschaften

IUPAC Name |

4-chloro-2-nitro-N-(2-phenylethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c15-12-6-7-13(14(10-12)17(18)19)16-9-8-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUHURIYLBVPAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-2-nitrophenyl)(2-phenylethyl)amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2487205.png)

![3-allyl-5-(4-chlorophenyl)-2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2487206.png)

![methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyclopropyl-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2487207.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2487211.png)

![6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487216.png)

![Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2487220.png)

![7-(2-{[(4-Chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2487222.png)

![(E)-N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2487224.png)

![3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2487227.png)